molecular formula C14H15N5O2S B2486434 4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole CAS No. 2415503-50-1

4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Cat. No. B2486434
CAS RN: 2415503-50-1
M. Wt: 317.37
InChI Key: BAOLOEMLMGGYQZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains a triazole ring and an azetidine ring, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzothiazole ring, a triazole ring, and an azetidine ring. These structures can be identified using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. The triazole ring, for example, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be predicted using computational methods .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some triazole derivatives are known to have antibacterial, antimalarial, and antiviral activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. It could also involve optimizing the synthesis process and investigating the compound’s mechanism of action .

properties

IUPAC Name

4,7-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-20-10-3-4-11(21-2)13-12(10)17-14(22-13)18-7-9(8-18)19-15-5-6-16-19/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLOEMLMGGYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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